molecular formula C19H14N4O2 B11663090 3-(2-furyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(2-furyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11663090
M. Wt: 330.3 g/mol
InChI Key: KFZUELJRYIUKBC-UDWIEESQSA-N
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Description

3-(2-furyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring, a furan ring, and a naphthylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-furyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2-furyl)-1H-pyrazole-5-carbohydrazide with 1-naphthaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-furyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The naphthylmethylidene group can be reduced to a naphthylmethyl group.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of naphthylmethyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(2-furyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    3-(2-furyl)-1H-pyrazole-5-carbohydrazide: Lacks the naphthylmethylidene group.

    Naphthylmethylidene derivatives: Compounds with similar naphthylmethylidene groups but different core structures.

Uniqueness

3-(2-furyl)-N’-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a furan ring, a pyrazole ring, and a naphthylmethylidene group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

5-(furan-2-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H14N4O2/c24-19(17-11-16(21-22-17)18-9-4-10-25-18)23-20-12-14-7-3-6-13-5-1-2-8-15(13)14/h1-12H,(H,21,22)(H,23,24)/b20-12+

InChI Key

KFZUELJRYIUKBC-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=NNC(=C3)C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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